Lauric acid, barium cadmium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

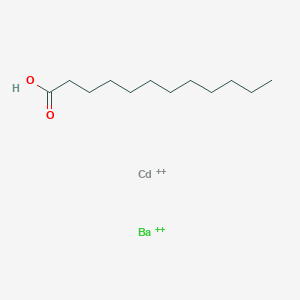

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);cadmium(2+);dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Ba.Cd/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2-11H2,1H3,(H,13,14);;/q;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLRTRAFQBKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Cd+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BaCdO2+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-07-7 (Parent) | |

| Record name | Advastab BC 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

450.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15337-60-7 | |

| Record name | Advastab BC 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, barium cadmium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauric acid, barium cadmium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of "lauric acid, barium cadmium salt." This compound contains barium and cadmium, which are heavy metals with significant toxicity. The information is intended for research and informational purposes only. Extreme caution and appropriate safety measures must be employed when handling this or any related compounds.

Introduction

This compound, also known as barium cadmium laurate, is a mixed metal salt of dodecanoic acid (lauric acid). Historically, its primary application has been as a heat and light stabilizer in polyvinyl chloride (PVC) plastics.[1] However, due to the inherent toxicity of cadmium, its use has been significantly curtailed in many regions, particularly in consumer products.[1] For professionals in drug development and research, understanding the properties and, critically, the toxicology of such compounds is paramount, especially when considering potential contaminants or excipients in manufacturing processes.

Physicochemical Properties

The quantitative data available for this compound is summarized in the table below. It is important to note that the exact properties can vary depending on the stoichiometry of barium and cadmium in the salt.

| Property | Value | Source |

| CAS Number | 15337-60-7 | [2][3][4] |

| Molecular Formula | C12H24O2.xBa.xCd | [2][3][4] |

| Molecular Weight | ~450.06 g/mol (variable) | [3][4] |

| Boiling Point | 296.1°C at 760 mmHg | [2] |

| Flash Point | 134.1°C | [2] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Double Decomposition Synthesis

This protocol describes a general method for the preparation of mixed metal laurates.

Materials:

-

Lauric Acid (Dodecanoic Acid)

-

Sodium Hydroxide (NaOH)

-

Barium Chloride (BaCl₂)

-

Cadmium Chloride (CdCl₂)

-

Deionized Water

-

Ethanol

Procedure:

-

Preparation of Sodium Laurate:

-

Dissolve a stoichiometric amount of lauric acid in ethanol.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the lauric acid solution with constant stirring to form sodium laurate. The reaction is a simple acid-base neutralization.

-

-

Preparation of Barium and Cadmium Salt Solution:

-

In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water. The exact ratio can be adjusted to achieve the desired stoichiometry in the final product.

-

-

Precipitation Reaction:

-

Slowly add the aqueous solution of sodium laurate to the mixed metal salt solution (BaCl₂ and CdCl₂) under vigorous stirring.

-

A precipitate of barium cadmium laurate will form immediately.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

-

-

Follow with a final wash with a solvent like ethanol to aid in drying.

-

Dry the purified barium cadmium laurate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Characterization: The final product should be characterized using techniques such as:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate group and the absence of free lauric acid.

-

Elemental Analysis (e.g., ICP-MS): To determine the precise ratio of barium and cadmium in the final product.

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the salt.

Toxicological Profile and Implications for Drug Development

The primary concern for researchers and drug development professionals regarding this compound is its significant toxicity, which is primarily attributed to its cadmium and barium components.

Cadmium Toxicity

Cadmium is a heavy metal with no known biological function in humans and is classified as a human carcinogen.[5] Its toxicity stems from multiple mechanisms:

-

Oxidative Stress: Cadmium enhances the production of reactive oxygen species (ROS), leading to cellular damage. It also inhibits antioxidant enzymes.[6]

-

Enzyme Inhibition: Cadmium binds to sulfhydryl groups in proteins, disrupting their function.[6]

-

DNA Damage: Cadmium can cause mutations and chromosomal deletions and inhibit DNA repair mechanisms.[5][6]

-

Organ Damage: The kidneys are a primary target for cadmium accumulation, leading to renal dysfunction.[6][7] Long-term exposure can also lead to bone damage (osteoporosis), and it is associated with an increased risk of various cancers.[5][7][8]

Barium Toxicity

The toxicity of barium compounds is highly dependent on their solubility. While insoluble barium sulfate is used as a contrast agent in medical imaging, soluble barium compounds are toxic.[2][4][9] Barium cadmium laurate's solubility in biological systems would be a key determinant of its toxicity. The primary toxic effects of soluble barium include:

-

Hypokalemia: Barium ions can interfere with potassium channels, leading to a decrease in blood potassium levels. This can result in cardiac arrhythmias, muscle weakness, and paralysis.[2][4]

-

Cardiovascular Effects: Barium exposure can lead to changes in heart rhythm and blood pressure.[1][4]

-

Gastrointestinal Effects: Ingestion of soluble barium compounds can cause vomiting, abdominal cramps, and diarrhea.[1]

Implications in a Pharmaceutical Context

Given the severe toxicity of cadmium and the potential toxicity of barium, this compound is not a suitable candidate for any direct application in drug development as an active pharmaceutical ingredient (API) or excipient. The focus for pharmaceutical scientists would be on:

-

Contaminant Analysis: Developing sensitive analytical methods to detect and quantify traces of barium cadmium laurate or its constituent heavy metals in raw materials, intermediates, and final drug products.

-

Toxicological Risk Assessment: Understanding the potential health risks associated with any identified contamination and establishing safe exposure limits.

-

Material Compatibility: Assessing the potential for leaching of barium or cadmium from any processing equipment or container closure systems that might have historically used such stabilizers.

References

- 1. B | Health & Human Services [hhs.iowa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. chej.org [chej.org]

- 4. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. allsubjectjournal.com [allsubjectjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Barium | Public Health Statement | ATSDR [wwwn.cdc.gov]

An In-depth Technical Guide to Barium Cadmium Laurate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium cadmium laurate (CAS No. 15337-60-7) is a mixed metal salt of lauric acid, a saturated fatty acid with a 12-carbon chain.[1][2] Historically, it has been a significant component in heat stabilizer formulations for polyvinyl chloride (PVC), often used in combination with other metal soaps like those of zinc and lead.[3] These stabilizers are crucial for preventing the thermal degradation of PVC during high-temperature processing, thereby maintaining the polymer's mechanical properties and extending its service life. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of barium cadmium laurate, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Structure and Properties

The chemical formula for barium cadmium laurate is generally represented as C12H24O2·xBa·xCd, indicating a variable stoichiometry of barium and cadmium.[1][4] The exact ratio of the two metals can vary depending on the specific manufacturing process and the intended application of the stabilizer. The structure consists of laurate anions (CH₃(CH₂)₁₀COO⁻) and a mixture of barium (Ba²⁺) and cadmium (Cd²⁺) cations. The bonding between the metal cations and the carboxylate groups is primarily ionic.

While specific experimental data for the mixed salt is scarce, the properties can be inferred from its components and related compounds.

| Property | Value | Source |

| CAS Number | 15337-60-7 | [1] |

| Molecular Formula | C12H24O2·xBa·xCd | [1][4] |

| Molecular Weight | ~450.06 g/mol (for a 1:1:1 ratio) | [2] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Insoluble in water, soluble in certain organic solvents | Inferred |

Note: The molecular weight is an approximation based on a 1:1:1 stoichiometric ratio of lauric acid, barium, and cadmium.

Below is a generalized structural representation of barium cadmium laurate.

Caption: Generalized structure of Barium Cadmium Laurate.

Synthesis

A general method for the synthesis of barium cadmium laurate involves a precipitation reaction between a soluble laurate salt (e.g., sodium laurate) and a mixture of soluble barium and cadmium salts (e.g., barium chloride and cadmium chloride). The stoichiometry of the final product can be controlled by the ratio of the metal salts in the starting solution.

Experimental Protocol: Synthesis of Barium Cadmium Laurate

-

Preparation of Sodium Laurate Solution: Dissolve a stoichiometric amount of lauric acid in a heated aqueous solution of sodium hydroxide with stirring to form sodium laurate.

-

Preparation of Mixed Metal Salt Solution: In a separate vessel, prepare an aqueous solution containing the desired molar ratio of barium chloride and cadmium chloride.

-

Precipitation: Slowly add the mixed metal salt solution to the hot sodium laurate solution with vigorous stirring. A precipitate of barium cadmium laurate will form immediately.

-

Isolation and Purification: The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted salts and impurities, and finally dried in an oven at a controlled temperature (e.g., 80-100 °C) to a constant weight.

The workflow for the synthesis is illustrated below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fentanyl (CAS 437-38-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentanyl, with the CAS Registry Number 437-38-7, is a potent synthetic opioid analgesic. Its chemical name is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. Initially synthesized for its powerful analgesic properties, fentanyl is estimated to be 50 to 100 times more potent than morphine. This high potency, coupled with a rapid onset and short duration of action, has made it a significant compound in clinical settings for anesthesia and management of severe pain.[1] However, its pharmacological profile also contributes to a high potential for abuse and dependence. This technical guide provides a comprehensive overview of the physical and chemical properties of fentanyl, detailed experimental protocols for their determination, and an examination of its primary signaling pathway.

Physical Properties

Fentanyl is a white, crystalline powder in its solid form.[2][3] Its physical characteristics are crucial for its formulation, administration, and pharmacokinetic profile. The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 83-84 °C | [2][4] |

| Boiling Point | 391 °C (calculated, may char) | [4] |

| Solubility | Water: 0.2 g/L at 25°C (insoluble to slightly soluble) Alcohols: Soluble Fentanyl Citrate in Water: 25 g/L at 25°C (moderately soluble) | [4][5] |

| Density | 1.087 g/cm³ | [4] |

Chemical Properties

The chemical structure of fentanyl, a phenylpiperidine derivative, dictates its chemical behavior, including its basicity and lipophilicity, which are critical for its interaction with biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₈N₂O | |

| Molecular Weight | 336.47 g/mol | [6] |

| pKa (Strongest Basic) | 8.77 - 8.99 | [7] |

| logP (Octanol-Water Partition Coefficient) | 3.82 - 4.12 | [7] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 7 | [8] |

| Topological Polar Surface Area | 23.55 Ų | [8] |

Experimental Protocols

Synthesis of Fentanyl

A common and efficient method for the synthesis of fentanyl involves a three-step process starting from N-phenethyl-4-piperidone (NPP).[9][10]

Step 1: Reductive Amination of N-phenethyl-4-piperidone (NPP) with Aniline

-

To a solution of N-phenethyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloroethane, add aniline (1 equivalent).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (1.4 equivalents), to the mixture.[11]

-

The reaction is typically stirred at room temperature for 24 hours to facilitate the formation of 4-anilino-N-phenethylpiperidine (ANPP).[11]

Step 2: Acylation of 4-anilino-N-phenethylpiperidine (ANPP)

-

The resulting ANPP is then acylated using propionyl chloride.[9]

-

The reaction is carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (Hunig's base), to neutralize the HCl generated.[10]

-

The mixture is stirred, typically at room temperature, until the reaction is complete.

Step 3: Isolation and Purification

-

The reaction mixture is then worked up by washing with water and brine.[10]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.[10]

-

The crude fentanyl can be purified by crystallization from a suitable solvent, such as a mixture of chloroform and petroleum ether, to yield colorless crystals.[12]

Determination of Physical and Chemical Properties

Standardized methods are employed to ensure the accuracy and reproducibility of physical and chemical property measurements.

-

Melting Point Determination (Adapted from USP <741>): The melting range is determined using a capillary melting point apparatus. A small amount of the finely powdered, dried sample is packed into a capillary tube. The tube is heated in a calibrated apparatus at a controlled rate (e.g., 1 °C/min) near the expected melting point. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13][14]

-

Boiling Point Determination (Adapted from OECD 103): Due to the high boiling point and potential for decomposition, the boiling point is often a calculated value. Experimental determination can be performed using methods like ebulliometry or the dynamic method, which measure the boiling temperature at reduced pressures to avoid decomposition.[15][16]

-

Water Solubility (Adapted from OECD 105): The flask method is suitable for determining the water solubility of fentanyl. A known amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of fentanyl in the aqueous phase is then determined by a suitable analytical method, such as HPLC or GC-MS, after separating any undissolved solid.[2][17]

-

Partition Coefficient (n-octanol/water) (Adapted from OECD 117): The HPLC method is a common and efficient way to determine the logP value. A reversed-phase HPLC column is used, and the retention time of the substance is measured. The logP is then calculated by comparing the retention time to that of a series of reference compounds with known logP values.[18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

-

Sample Preparation: A dilute solution of the fentanyl sample is prepared in a suitable organic solvent (e.g., methanol).

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's volatility and interaction with the stationary phase.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification.[20][21][22]

-

Signaling Pathway

The primary pharmacological effects of fentanyl are mediated through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1]

Caption: Fentanyl's µ-opioid receptor signaling cascade.

Upon binding to the µ-opioid receptor, fentanyl induces a conformational change that activates the associated inhibitory G-protein (Gi/o).[23] This activation leads to the dissociation of the G-protein into its α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[19] The βγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] The collective effect of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which ultimately produces the profound analgesic effects characteristic of fentanyl.[23]

References

- 1. FAQs: Optical Rotation [usp.org]

- 2. laboratuar.com [laboratuar.com]

- 3. â©781⪠Optical Rotation [doi.usp.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]

- 9. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

- 13. thinksrs.com [thinksrs.com]

- 14. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. tandfonline.com [tandfonline.com]

- 21. wsp.wa.gov [wsp.wa.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. filab.fr [filab.fr]

In-Depth Technical Guide: Thermal Properties of Lauric Acid, Barium Cadmium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, barium cadmium salt (CAS Number: 15337-60-7), is a mixed metal carboxylate, often referred to as a "metal soap."[1] Historically, it has been utilized primarily as a highly effective heat stabilizer in the processing of polyvinyl chloride (PVC) and other polymers.[1][2][3] Its primary function is to prevent the thermal degradation of the polymer matrix at elevated processing temperatures, which typically range from 160°C to 210°C.[4] This is achieved through mechanisms that include the neutralization of evolved hydrochloric acid (HCl) and the displacement of labile chlorine atoms within the PVC structure.[5][6][7]

This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound. Due to the proprietary nature of many industrial chemical applications and a shift away from cadmium-based stabilizers due to health and environmental concerns, publicly available, quantitative thermal analysis data for this specific mixed salt is limited.[1] This guide synthesizes the existing information, including data on its individual components and related compounds, to provide a thorough understanding of its expected thermal behavior. Detailed experimental protocols for the characterization of such materials are also presented.

Physicochemical and Thermal Properties

| Property | Value | Source/Comment |

| CAS Number | 15337-60-7 | [8] |

| Molecular Formula | C12H24O2.xBa.xCd | |

| Boiling Point (Barium Laurate) | 296.1°C at 760 mmHg | BOC Sciences |

| Thermal Stability Range | Stable up to at least 130-140°C | Inferred from synthesis reaction temperatures in patent literature.[2] |

| Application Temperature | Effective as a PVC stabilizer at 160-210°C | [4] |

| Decomposition Behavior (Cadmium Laurate) | Occurs in two steps | Specific temperatures not detailed in available literature. |

| Decomposition Onset (Barium Stearate) | > 203.6°C (at 5% conversion) | As an analogue, suggests high thermal stability for similar metal soaps.[9] |

Experimental Protocols

The thermal properties of metal carboxylates like this compound are typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of the this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a controlled atmosphere, usually nitrogen, with a consistent purge rate.

-

Temperature Program: A heat-cool-heat cycle is often employed to erase the sample's prior thermal history. For instance:

-

Heat from ambient to a temperature above any expected transitions (e.g., 200°C) at a rate of 10°C/min.

-

Cool back to a sub-ambient temperature (e.g., -20°C) at a controlled rate.

-

Reheat to the final temperature at 10°C/min. The second heating scan is typically used for analysis.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are identified by their respective peaks. The peak temperature, onset temperature, and the enthalpy of the transition (the area under the peak) are calculated.

Mandatory Visualizations

Caption: Workflow for Synthesis and Thermal Analysis.

Caption: Role of Barium Cadmium Laurate in PVC Stabilization.

Conclusion

This compound, exhibits significant thermal stability, a property that has been historically exploited in its application as a heat stabilizer for PVC. While precise, publicly available quantitative data on its melting point and decomposition profile are scarce, analysis of related compounds and its manufacturing processes suggest it is stable well into the typical processing temperatures for PVC. The established methods of thermogravimetric analysis and differential scanning calorimetry provide a robust framework for the detailed characterization of its thermal properties. For professionals in materials science and polymer chemistry, understanding the thermal behavior of such additives is crucial for optimizing processing conditions and ensuring the integrity and longevity of the final products. Further research to quantify the specific thermal transitions of this mixed metal salt would be beneficial for a more complete understanding of its material properties.

References

- 1. pishrochem.com [pishrochem.com]

- 2. US3519571A - Process for preparing metal soap mixtures - Google Patents [patents.google.com]

- 3. dokumen.pub [dokumen.pub]

- 4. News - Metal Soap Stabilizers: Fix PVC Production Pains & Slash Costs [pvcstabilizer.com]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Overview of Lauric Acid Salts: Barium, Cadmium, and Mixed Metal Derivatives

For Immediate Release

This technical guide provides a detailed analysis of the molecular formulas and weights of lauric acid and its barium, cadmium, and mixed barium-cadmium salts. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise chemical data for these compounds.

Core Chemical Data

The fundamental properties of lauric acid and its common salts are pivotal for experimental design and chemical synthesis. Lauric acid, a saturated fatty acid, forms salts with various metals, altering its physical and chemical characteristics. The term "Lauric acid, barium cadmium salt" is ambiguous and can refer to a mixture or a co-precipitated material with an undefined stoichiometric ratio. However, a specific compound with the CAS number 15337-60-7 is identified as "this compound," for which data is available.[][2][3] For clarity and comparative purposes, this guide presents data for the individual barium and cadmium salts of lauric acid alongside the mixed salt.

Below is a summary of the molecular formulas and weights for these compounds.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Lauric Acid | C₁₂H₂₄O₂ | 200.32[4][5] | Also known as dodecanoic acid. |

| Barium Laurate | C₂₄H₄₆BaO₄ | 535.95[6][] | Composed of one barium ion and two laurate anions. |

| Cadmium Laurate | C₂₄H₄₆CdO₄ | 511.03 | Composed of one cadmium ion and two laurate anions.[8] |

| This compound | C₁₂H₂₄O₂·xBa·xCd | 450.06 | This formula and weight correspond to CAS number 15337-60-7 and likely represent a 1:1:1 adduct of lauric acid, barium, and cadmium.[][3] |

Methodologies for Characterization

The determination of molecular weight for these compounds is typically achieved through mass spectrometry, which provides a precise mass-to-charge ratio. The structural formula is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For mixed metal salts like barium cadmium laurate, elemental analysis is crucial to ascertain the stoichiometric ratios of the metallic components.

Experimental and Logical Workflow

To facilitate understanding of the processes involved in characterizing these materials, the following workflow diagram is provided.

This document serves as a foundational guide to the molecular properties of lauric acid and its barium and cadmium salts. For further in-depth analysis, including toxicological data and signaling pathway interactions, additional experimental studies would be required.

References

The Toxicity of Barium Cadmium Laurate: An In-depth Technical Guide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only and does not constitute medical or safety advice. Barium cadmium laurate is a hazardous substance and should only be handled by trained professionals in appropriate settings.

Executive Summary

Barium cadmium laurate, a salt of lauric acid containing both barium and cadmium, is a compound of significant toxicological concern. While specific toxicity data for the combined salt is scarce, a comprehensive assessment of its constituent metals, particularly cadmium, reveals a profile of severe systemic toxicity. The primary driver of the toxicity of barium cadmium laurate is the cadmium ion, a well-established human carcinogen and multi-organ toxicant. Barium, while also toxic, contributes a different spectrum of effects, primarily targeting the cardiovascular and nervous systems. This guide synthesizes the available toxicological data for soluble cadmium and barium compounds, presenting quantitative toxicity metrics, detailing experimental methodologies from key studies, and elucidating the molecular signaling pathways involved in their toxic mechanisms.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Barium cadmium laurate | [1] |

| Synonyms | Lauric acid, barium cadmium salt; Dodecanoic acid, barium cadmium salt | [1][2] |

| CAS Number | 15337-60-7 | [1][2] |

| Molecular Formula | C12H24O2.xBa.xCd | [1][2] |

| Molecular Weight | 450.06 g/mol (for the laurate component) | [2][3] |

Toxicological Data

The toxicity of barium cadmium laurate is best understood by examining the toxicological profiles of its soluble metal components. The data presented below is derived from studies on soluble cadmium and barium salts, which are considered relevant surrogates due to the anticipated dissociation of barium cadmium laurate in biological systems.

Quantitative Toxicity Data for Cadmium Compounds

| Parameter | Value | Species | Route | Compound | Source |

| LD50 | 107-327 mg/kg bw | Rat (Sprague Dawley) | Oral | Cadmium chloride | [4] |

| LD50 | 280 mg/kg bw | Rat | Oral | Cadmium sulfate | [4][5] |

| LC50 | >4.5 mg/m³ (2-hour exposure) | Rat (Sprague Dawley) | Inhalation | Cadmium chloride | [4] |

| NOAEL (Reproductive) | 4 mg/kg bw/day | Rat (Wistar) | Oral | Cadmium chloride | [4] |

| LOAEL (Reproductive) | 40 mg/kg bw/day | Rat (Wistar) | Oral | Cadmium chloride | [4] |

| NOAEL (Inhalation, 13-week) | 0.025 mg/m³ | Rat | Inhalation | Cadmium oxide | [4] |

| LOAEL (Carcinogenicity) | 0.03 mg/m³ | Rat (Wistar) | Inhalation | Cadmium chloride | [4] |

Quantitative Toxicity Data for Barium Compounds

| Parameter | Value | Species | Route | Compound | Source |

| LD50 | 408 mg/kg bw (male) | Rat | Oral | Barium chloride | [6] |

| LD50 | 419 mg/kg bw (female) | Rat | Oral | Barium chloride | [6] |

| LD50 (dermal) | >2,000 mg/kg bw | Rat | Dermal | Barium chloride | [6] |

| NOAEL (13-week) | 2,000 ppm in drinking water (~110 mg Ba/kg bw/day for male rats) | Rat | Oral | Barium chloride dihydrate | [3][6] |

| NOAEL (2-year) | 2,500 ppm in drinking water (60-75 mg Ba/kg bw/day) | Rat | Oral | Barium chloride dihydrate | [6] |

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below. These summaries are based on available information from comprehensive toxicological reports. For complete details, the original study publications should be consulted.

Acute Oral Toxicity Study of Barium Chloride in Rats

-

Guideline: Based on OECD Test Guideline 401.[7]

-

Test Substance: Barium chloride in deionized water.

-

Species: Rats.

-

Administration: Oral gavage.

-

Dosage: A range of doses from 60 to 960 mg/kg body weight.

-

Animals per Group: 10 animals per sex per dose group.

-

Observations: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-administration.[7] Body weight was recorded periodically.

-

Endpoint: Determination of the median lethal dose (LD50).

-

Necropsy: Gross necropsy was performed on all animals. Hemorrhagic areas in the stomach and inflammation of the intestines were noted at necropsy.[6]

Subchronic Drinking Water Study of Barium Chloride Dihydrate in Rats and Mice

-

Guideline: Conducted in compliance with FDA Good Laboratory Practice Regulations.[8]

-

Test Substance: Barium chloride dihydrate.

-

Species: Fischer 344/N rats and B6C3F1 mice.

-

Administration: In drinking water.

-

Concentrations: 0, 125, 500, 1,000, 2,000, and 4,000 ppm for 13 weeks (92 days).[3][9]

-

Observations: Daily observation for clinical signs of toxicity and mortality. Body weights and water consumption were measured weekly.

-

Clinical Pathology: Hematology and serum chemistry parameters were evaluated at the end of the study.

-

Endpoints: Mortality, body weight changes, water consumption, clinical pathology, and histopathology of major organs. Renal toxicity was a key finding in mice at the highest dose.[3][9]

-

Reproductive Assessment: A mating trial was included to assess reproductive performance.[3]

Long-Term Inhalation Carcinogenicity Study of Cadmium Compounds in Rats

-

Test Substances: Aerosols of cadmium chloride, cadmium sulfate, cadmium sulfide, and cadmium oxide.

-

Species: Wistar rats.

-

Exposure: Continuous exposure (22 hours/day, 7 days/week) for up to 18 months, or discontinuous exposure (40 hours/week) for 6 months.[10][11]

-

Concentrations: Ranged from approximately 10 to 90 µg Cd/m³.

-

Post-Exposure Observation: Animals were observed until death or up to 31 months after the start of the study.

-

Endpoints: Incidence of lung tumors, mortality, and histopathological changes in the respiratory tract.

-

Additional Analyses: Flow cytometric analysis of lung cell DNA and bronchoalveolar lavage were performed as early indicators of carcinogenicity.[10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of barium cadmium laurate is a composite of the distinct mechanisms of its constituent metals.

Cadmium Toxicity Pathways

Cadmium is a multi-faceted toxicant that exerts its effects through several interconnected signaling pathways. A primary mechanism is the induction of oxidative stress . Cadmium indirectly generates reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress activates several downstream signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathways , including JNK, p38, and ERK, are key responders to cadmium-induced stress. Activation of these pathways can lead to inflammatory responses and apoptosis. Cadmium also interferes with calcium signaling , disrupting intracellular calcium homeostasis and activating calcium-dependent signaling pathways that can trigger cell death. Furthermore, cadmium can impact the p53 signaling pathway , a critical regulator of the cell cycle and apoptosis, contributing to its carcinogenic potential.

Caption: Cadmium induces oxidative stress, leading to the activation of MAPK signaling pathways (JNK and p38), which in turn promote apoptosis and inflammation.

Caption: Cadmium disrupts calcium homeostasis by increasing intracellular calcium levels, leading to the activation of calmodulin and downstream signaling pathways that can result in cell death.

Barium Toxicity Pathway

The primary mechanism of barium toxicity is its ability to act as a potent blocker of potassium channels . Barium ions enter and occlude the pore of potassium channels, particularly the inward-rectifier potassium channels, thereby inhibiting the flow of potassium ions out of the cell. This leads to a shift of potassium from the extracellular to the intracellular compartment, resulting in profound hypokalemia (low blood potassium). The resulting depolarization of the cell membrane affects excitable tissues, leading to cardiac arrhythmias, muscle weakness, and paralysis.

Caption: Barium blocks potassium channels, leading to hypokalemia and membrane depolarization, which results in muscle weakness and cardiac arrhythmias.

Conclusion

The toxicological profile of barium cadmium laurate, inferred from the properties of its constituent metals, indicates a significant health hazard. The cadmium component is of primary concern, with established carcinogenicity and toxicity to the renal, skeletal, and respiratory systems, mediated through mechanisms such as oxidative stress and disruption of cellular signaling. The barium component contributes a distinct toxic profile, primarily targeting the cardiovascular and neuromuscular systems through the blockade of potassium channels. Given the lack of specific data on barium cadmium laurate, a precautionary approach is warranted, and exposure to this compound should be minimized. Further research is needed to understand the specific toxicokinetics and toxicodynamics of the combined salt.

References

- 1. cadmium.org [cadmium.org]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. Subchronic toxicity of barium chloride dihydrate administered to rats and mice in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Lauric Acid, Barium Cadmium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for lauric acid, barium cadmium salt. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility trends for analogous metal carboxylates, also known as metal soaps. Furthermore, a detailed experimental protocol for determining the solubility of sparingly soluble metal soaps is presented, equipping researchers with the methodology to generate precise solubility data. This guide also includes visualizations of the experimental workflow and the factors influencing solubility to aid in experimental design and data interpretation.

Introduction to this compound and Metal Soap Solubility

This compound is a mixed metal salt of a medium-chain fatty acid. Such compounds belong to the broader class of "metal soaps," which are metal salts of fatty acids. The solubility of these compounds is a critical parameter in various industrial and research applications, including their use as stabilizers, lubricants, and in the formulation of various materials.

The solubility of metal soaps is generally low in polar solvents like water and higher in non-polar organic solvents. This behavior is primarily dictated by the long hydrocarbon chain of the fatty acid, which imparts a hydrophobic character to the molecule. The nature of the metal cation and the specific solvent also play crucial roles in determining the extent of solubility.

Solubility Data for Analogous Metal Carboxylates

| Compound Name | Solvent | Temperature | Solubility |

| Barium Laurate | Water | 20°C | 488 mg/L |

| Calcium Stearate | Most Solvents | Ambient | Insoluble |

| Aromatic Compounds, Chlorinated Hydrocarbons, Oils, Waxes | Heated | Slightly Soluble | |

| Zinc Stearate | Polar Solvents (e.g., ethanol, ether) | Ambient | Insoluble |

| Aromatic Hydrocarbons (e.g., benzene), Chlorinated Hydrocarbons | Heated | Soluble | |

| Magnesium Stearate | Water | 25°C | 0.004 g/100 mL |

| Ether, Alcohol | Ambient | Negligible | |

| Benzene | Ambient | Slightly Soluble |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed experimental protocol based on the gravimetric method, which is a reliable technique for determining the solubility of sparingly soluble solids like this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., chloroform, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper or membrane filter with a pore size of 0.45 µm or smaller)

-

Evaporating dishes

-

Drying oven

-

Desiccator

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn sample through a pre-weighed, dry filter paper or membrane filter to remove any suspended solid particles. The filtration apparatus should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood, or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable at the required temperature.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80°C).

-

Dry the residue to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Factors Influencing Metal Soap Solubility

The solubility of this compound is influenced by a combination of factors related to the solute, solvent, and experimental conditions. The diagram below represents these logical relationships.

Conclusion

While direct quantitative solubility data for this compound remains elusive in current scientific literature, this guide provides a robust framework for researchers. By understanding the qualitative solubility behavior of analogous metal soaps and by implementing the detailed experimental protocol provided, scientists and professionals in drug development can accurately determine the solubility of this compound in relevant solvent systems. The provided visualizations serve as a practical aid for experimental planning and for understanding the fundamental principles governing the solubility of metal carboxylates.

A Technical Guide to Barium-Cadmium Stabilizers: History, Discovery, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and fundamental principles of barium-cadmium (Ba-Cd) stabilizers. Once pivotal in the polymer industry, particularly for polyvinyl chloride (PVC), these mixed metal compounds offered exceptional performance in enhancing thermal and light stability. While their use has significantly diminished due to environmental and health concerns associated with cadmium, a comprehensive understanding of their chemistry, mechanisms, and historical context remains crucial for researchers in polymer science and material development.

A Historical Overview of Barium-Cadmium Stabilizers

The development of barium-cadmium stabilizers is intrinsically linked to the commercialization of polyvinyl chloride (PVC)[1][2]. Early PVC processing was hampered by the polymer's inherent thermal instability, leading to discoloration and degradation at elevated temperatures[3]. This necessitated the development of effective heat stabilizers.

Mixed metal stabilizers, including combinations of barium and cadmium soaps, gained popularity for their versatility, especially in flexible PVC applications such as flooring, upholstery, and roofing[4][5]. These stabilizers were typically used in the form of carboxylates, such as stearates and laurates, which also provided a lubricating function during processing[2][4]. The efficacy of Ba-Cd systems was often enhanced by the inclusion of organic synergists, or secondary stabilizers, like epoxy derivatives and organophosphites[4][5].

Combinations of barium and cadmium soaps, often in a weight ratio between 2:1 and 1:2, became particularly prevalent in the market[4][5]. Despite the later development of improved lead and organotin stabilizers, mixed metals dominated flexible PVC applications due to the significant synergistic effects achieved with co-stabilizers[4].

However, growing concerns over the toxicity of cadmium led to a voluntary phasing out of these stabilizers in many regions, including the European Union[2]. This prompted a shift towards alternative stabilizer systems, with barium-zinc (Ba-Zn) and calcium-zinc (Ca-Zn) formulations emerging as the primary replacements[1][6].

The Synergistic Stabilization Mechanism

The effectiveness of barium-cadmium stabilizers lies in a synergistic interaction between the two metal soaps. In the thermal degradation of PVC, the primary issue is the autocatalytic release of hydrogen chloride (HCl)[3]. Metal soap stabilizers function by scavenging this liberated HCl and by replacing labile chlorine atoms on the PVC backbone with more stable carboxylate groups[2].

The core of the Ba-Cd synergy is a cycle of regeneration. Cadmium carboxylates are highly effective at replacing the labile chlorine atoms on the PVC chain, but the resulting cadmium chloride (CdCl₂) is a strong Lewis acid that can accelerate PVC degradation[4]. This is where the barium carboxylate plays a crucial role. It reacts with the cadmium chloride to regenerate the active cadmium carboxylate and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the polymer[4]. This exchange mechanism delays the accumulation of harmful CdCl₂, thereby extending the period of stabilization.

dot

Caption: Synergistic stabilization mechanism of Barium-Cadmium carboxylates in PVC.

Quantitative Performance Data

The following table summarizes typical performance data for PVC formulations stabilized with barium-cadmium systems, based on information from historical technical literature and patents. It is important to note that performance can vary significantly based on the specific formulation, including the type and concentration of co-stabilizers, plasticizers, and fillers.

| Performance Metric | Ba-Cd Stabilizer System | Unstabilized PVC | Ca/Zn Stabilizer System |

| Thermal Stability Time at 180°C (minutes) | 60 - 90 | < 10 | 40 - 60 |

| Initial Color (Yellowness Index) | 10 - 20 | > 50 | 15 - 25 |

| Long-term Color Stability (Yellowness Index after 60 min at 180°C) | 25 - 40 | Severe darkening | 35 - 55 |

| Tensile Strength (MPa) | 40 - 50 | 35 - 45 | 40 - 50 |

| Elongation at Break (%) | 200 - 300 | 150 - 250 | 200 - 300 |

Experimental Protocols

Synthesis of Barium-Cadmium Stearate

The following protocol is adapted from a patented process for the production of basic barium/cadmium stearate[1]. This method involves the direct reaction of the fatty acid with the metal hydroxides.

Materials:

-

Stearic Acid: 117.6 g

-

Barium Hydroxide Monohydrate: 71.3 g (stoichiometric equivalent)

-

Cadmium Hydroxide: 14.0 g

-

Acetic Acid (50% solution): 1% of the total mixture weight

Procedure:

-

In a suitable reactor, combine the stearic acid, barium hydroxide monohydrate, and cadmium hydroxide.

-

Mix the components at a temperature of 40°C to 45°C.

-

Add 1% (by weight of the total mixture) of a 50% acetic acid solution to the mixture.

-

Continue stirring for a total of 35 minutes. The reaction is exothermic, and the temperature will rise to approximately 65°C.

-

The resulting product is a whitish, loose, free-flowing powder.

Characterization:

-

Melting Temperature: 106°C to >200°C

-

Barium Content: ~22.8%

-

Cadmium Content: ~6.3%

-

Acid Value: ~1.9

Evaluation of Thermal Stability

A common method for evaluating the thermal stability of PVC formulations is the Congo Red test. This test measures the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-sensitive indicator paper.

Materials:

-

PVC resin

-

Barium-cadmium stabilizer

-

Congo Red indicator paper

-

Test tubes

-

Heating block or oil bath maintained at a constant temperature (e.g., 180°C)

Procedure:

-

Prepare a standardized PVC formulation by mixing the PVC resin with a specified concentration of the barium-cadmium stabilizer (e.g., 2 parts per hundred of resin - phr).

-

Place a known weight of the stabilized PVC compound into a test tube.

-

Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the PVC sample.

-

Place the test tube in the heating block or oil bath preheated to the desired temperature.

-

Record the time it takes for the Congo Red paper to turn from red to blue. This time is the thermal stability time.

dot

Caption: Experimental workflow for the synthesis and evaluation of Ba-Cd stabilizers.

Conclusion

Barium-cadmium stabilizers represent a significant chapter in the history of polymer science, offering a highly effective solution to the challenge of PVC stabilization. Their synergistic mechanism, involving the regeneration of the active cadmium carboxylate by the barium component, provided excellent long-term heat and light stability. While their use has been curtailed due to the toxicity of cadmium, the principles of their operation and the historical context of their development continue to inform the design of new and safer stabilizer systems. For researchers and scientists, understanding the chemistry and performance of these legacy additives provides a valuable foundation for innovation in the field of polymer stabilization.

References

- 1. US4927548A - Process for the production of basic soaps of divalent metals in powder form - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the composition - Google Patents [patents.google.com]

- 5. gzbaisha.com [gzbaisha.com]

- 6. US4980086A - Curable composition - Google Patents [patents.google.com]

Spectroscopic and Physicochemical Characterization of Lauric Acid, Barium Cadmium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a saturated fatty acid, and its metal salts are of significant interest across various industrial and research applications, including their use as stabilizers, lubricants, and in the formulation of various materials. The mixed barium cadmium salt of lauric acid, in particular, has been utilized as a heat stabilizer for polyvinyl chloride (PVC). Understanding the spectroscopic and physicochemical properties of this compound is crucial for quality control, formulation development, and for predicting its behavior in different matrices.

This technical guide provides a comprehensive overview of the available spectroscopic data for lauric acid, barium cadmium salt. Due to the limited availability of direct spectroscopic data for the mixed metal salt, this document compiles and analyzes data for the individual components—barium laurate and cadmium laurate—to provide a predictive framework for the properties of the mixed salt. Detailed experimental protocols for the synthesis and spectroscopic analysis of such metal carboxylates are also presented.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [] |

| Synonyms | Barium cadmium laurate, Dodecanoic acid, barium cadmium salt | [2] |

| CAS Number | 15337-60-7 | |

| Molecular Formula | C₁₂H₂₄O₂·xBa·xCd | |

| Molecular Weight | 450.06 g/mol (representative) | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique to characterize metal carboxylates, as the position of the carboxylate (COO⁻) stretching bands is sensitive to the nature of the metal ion and the coordination geometry.

Table 1: Key IR Absorption Bands for Lauric Acid and its Barium and Cadmium Salts

| Assignment | Lauric Acid (cm⁻¹) | Cadmium Laurate (cm⁻¹) | Barium Laurate (cm⁻¹) (Predicted) |

| C=O Stretch (acid) | ~1700 | - | - |

| Asymmetric COO⁻ Stretch (νₐₛ) | - | ~1540 | ~1520 - 1550 |

| Symmetric COO⁻ Stretch (νₛ) | - | ~1420 | ~1400 - 1430 |

| C-H Stretches | ~2910, ~2850 | ~2910, ~2850 | ~2910, ~2850 |

Data for Cadmium Laurate is sourced from ResearchGate.[3][4] Predicted values for Barium Laurate are based on typical spectra of metal carboxylates.

The shift in the carboxylate stretching frequencies from the C=O stretch of the free acid is indicative of salt formation. The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (ionic, bidentate, or bridging). For cadmium laurate, Δν is approximately 120 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the C-C and C-H vibrational modes of the alkyl chain.

Table 2: Key Raman Bands for Lauric Acid and its Metal Salts (Predicted)

| Assignment | Wavenumber (cm⁻¹) |

| C-C Skeletal Stretches | ~1060 - 1130 |

| CH₂ Twisting | ~1295 |

| CH₂ Bending | ~1440 |

| C-H Stretches | ~2800 - 3000 |

Predicted values are based on general spectra of fatty acids and their salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of diamagnetic metal carboxylates can provide detailed information about the structure in solution. While cadmium has NMR active isotopes (¹¹¹Cd and ¹¹³Cd), obtaining high-resolution spectra can be challenging. ¹³C NMR is useful for probing the carboxylate carbon and the alkyl chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for Lauric Acid Salts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carboxylate) | ~180 - 185 |

| Cα (adjacent to COO⁻) | ~34 - 36 |

| Alkyl Chain Carbons | ~14 - 32 |

| Terminal CH₃ | ~14 |

Predicted values are based on general data for fatty acids and metal carboxylates.

Mass Spectrometry

Mass spectrometry of metal salts of fatty acids can be complex due to their low volatility. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The resulting spectra would be expected to show peaks corresponding to the laurate anion and adducts with the metal ions.

Table 4: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry

| Ion | Expected m/z |

| Lauric Acid [M-H]⁻ | 199.17 |

| Barium Laurate [Ba(C₁₂H₂₃O₂)₂ - H]⁻ | 535.25 |

| Cadmium Laurate [Cd(C₁₂H₂₃O₂)₂ - H]⁻ | 511.24 |

Calculated based on the most abundant isotopes.

Experimental Protocols

Synthesis of Barium Cadmium Laurate

A common method for the synthesis of mixed metal soaps is through a precipitation reaction.

-

Preparation of Sodium Laurate: Dissolve lauric acid in ethanol. Separately, prepare a stoichiometric amount of sodium hydroxide in water. Slowly add the NaOH solution to the lauric acid solution with stirring to form sodium laurate.

-

Preparation of Mixed Metal Salt Solution: Prepare an aqueous solution containing equimolar amounts of barium chloride (BaCl₂) and cadmium chloride (CdCl₂).

-

Precipitation: Slowly add the mixed metal salt solution to the sodium laurate solution with vigorous stirring. A precipitate of barium cadmium laurate will form.

-

Isolation and Purification: The precipitate is collected by filtration, washed several times with deionized water and then with ethanol to remove any unreacted starting materials and by-products.

-

Drying: The final product is dried in a vacuum oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Crystal Structure of Barium Cadmium Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metal carboxylates, or metal soaps, are a diverse class of compounds with a wide range of industrial applications, including their use as driers, catalysts, and stabilizers for polymers.[1][2] Barium cadmium laurate is a mixed-metal soap that has been historically used to prevent the degradation of PVC.[2][3] The synergistic effect of combining barium and cadmium can impart excellent heat stability and weatherability to the polymer.[3]

Despite its industrial relevance, the precise crystal structure of barium cadmium laurate remains uncharacterized. Understanding the crystal structure is fundamental to elucidating its properties and mechanism of action as a stabilizer. This guide provides a comprehensive overview of the known properties and outlines a pathway for its detailed structural analysis.

Physicochemical Properties

While specific crystallographic data for barium cadmium laurate is unavailable, fundamental physicochemical properties have been reported for the mixed-metal salt and its individual components.

| Property | Barium Cadmium Laurate | Barium Laurate | Cadmium Laurate | Lauric Acid |

| CAS Number | 15337-60-7[4] | 4696-57-5 | 2605-44-9 | 143-07-7 |

| Molecular Formula | C12H24O2.xBa.xCd[4] | C24H46BaO4 | C24H46CdO4 | C12H24O2 |

| Molecular Weight | ~450.06 g/mol (variable)[4] | 535.95 g/mol | 511.03 g/mol | 200.32 g/mol |

| Synonyms | Lauric acid, barium cadmium salt; Advastab BC 26[4] | Barium dodecanoate | Cadmium dilaurate | Dodecanoic acid |

Experimental Protocols

Proposed Synthesis of Barium Cadmium Laurate

A common method for the synthesis of metal carboxylates is through a precipitation reaction involving the corresponding metal salts and the sodium salt of the carboxylic acid.[2] A plausible synthesis for barium cadmium laurate can be adapted from this general procedure.

Caption: Proposed synthesis workflow for Barium Cadmium Laurate.

Methodology:

-

Preparation of Sodium Laurate: Dissolve lauric acid in a suitable solvent such as ethanol. Stoichiometrically add an aqueous solution of sodium hydroxide with stirring to form sodium laurate.

-

Preparation of Mixed-Metal Salt Solution: In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water.

-

Precipitation: Slowly add the mixed-metal salt solution to the sodium laurate solution with vigorous stirring. A white precipitate of barium cadmium laurate should form.

-

Purification: The precipitate is collected by filtration, washed several times with deionized water and then with ethanol to remove any unreacted starting materials and by-products.

-

Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to yield a fine powder.

Crystallographic Analysis

X-ray Powder Diffraction (XRPD): XRPD is the primary technique for the characterization of polycrystalline materials like metal soaps.

-

Sample Preparation: The dried barium cadmium laurate powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The XRPD pattern is collected using a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation). Data should be collected over a wide 2θ range (e.g., 2° to 70°) with a slow scan speed to ensure good resolution, particularly at low angles where the characteristic long-spacing peaks of metal soaps are observed.

-

Data Analysis: The resulting diffraction pattern can be used for phase identification by comparing it to databases. Indexing the diffraction peaks can provide the unit cell parameters. A full crystal structure solution from powder data may be possible using advanced techniques like Rietveld refinement, provided a suitable starting model can be developed.

Crystal Structure and Visualization

The crystal structures of long-chain metal carboxylates are typically characterized by a layered arrangement. The metal cations form ionic layers that are separated by bilayers of the hydrocarbon chains of the fatty acid anions. The hydrocarbon chains are often tilted with respect to the ionic layers.

While the specific crystal structure of barium cadmium laurate is unknown, a hypothetical model can be proposed based on these general principles. It is likely that barium and cadmium ions are distributed within the ionic layers, coordinated to the carboxylate head groups of the laurate anions. The long hydrocarbon tails of the laurate molecules will then extend outwards, forming the non-polar layers.

Caption: Conceptual model of the layered crystal packing in Barium Cadmium Laurate.

Applications and Future Outlook

The primary documented application of barium cadmium laurate is as a heat and light stabilizer for PVC.[1][3][5] The combination of barium and cadmium carboxylates provides a synergistic stabilizing effect, protecting the polymer from degradation during processing and use.[1]

The potential for applications in drug development is currently unexplored. Metal-organic frameworks and other metal-containing compounds are of interest for drug delivery systems, but there is no specific research to date on barium cadmium laurate for this purpose.

Future research should focus on the successful synthesis and single-crystal growth of barium cadmium laurate to allow for a definitive determination of its crystal structure by single-crystal X-ray diffraction. A detailed understanding of its structure would provide insights into its stabilizing mechanism in PVC and could potentially open avenues for the design of new materials with tailored properties. The toxicity of cadmium is a significant consideration, and any future applications would need to carefully address the potential for cadmium leaching.[6]

References

- 1. kanademy.com [kanademy.com]

- 2. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cadmium Stabilisers - PVC [seepvcforum.com]

- 4. echemi.com [echemi.com]

- 5. CADMIUM AND CADMIUM COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Technical Guide on the Safe Handling of Lauric Acid, Barium Cadmium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information for Lauric acid, barium cadmium salt (CAS No. 15337-60-7). Due to the significant hazards associated with this compound, particularly due to its cadmium content, strict adherence to safety protocols is imperative. This guide synthesizes available data to inform on its properties, hazards, and safe handling procedures.

Chemical Identification and Physical Properties

This compound, also known as Barium cadmium laurate, is a metal salt of a medium-chain fatty acid.[1] Its primary hazards are associated with the presence of barium and, more significantly, cadmium, which is a known carcinogen and reproductive toxin.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 15337-60-7 | [1] |

| Molecular Formula | C12H24BaCdO2 | PubChem |

| Molecular Weight | 450.06 g/mol | [1] |

| Synonyms | Barium cadmium laurate, Dodecanoic acid, barium cadmium salt | [1] |

| Appearance | Data not available (expected to be a solid) | - |

| Solubility | Data not available | - |

Hazard Identification and Classification

This substance is classified as highly hazardous. The primary health concerns are driven by the cadmium component.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |

| Carcinogenicity | 1B | H350: May cause cancer |

| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

Source: PubChem

Warning: This substance is a known human carcinogen and can cause genetic defects and reproductive harm.[2] All contact should be minimized, and appropriate personal protective equipment must be worn at all times.

Toxicological Information

The toxicity of this compound is primarily attributed to the cadmium ion.[3] Chronic exposure to low levels of cadmium can lead to a build-up in the kidneys and cause kidney disease. It is also associated with an increased risk of lung and prostate cancer.[3]

Table 3: Toxicological Data (for soluble Cadmium salts)

| Endpoint | Value | Species | Route | Source |

| LD50 | 107-327 mg/kg bw | Rat | Oral | [3] |

| Exposure Limit (TWA) | 0.01 mg/m³ | Human | Inhalation | [3] |

Note: Data is for soluble cadmium salts and should be considered indicative for this compound.

Experimental Protocols and Safe Handling

Due to the high toxicity of this compound, all work should be conducted in a designated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

A comprehensive PPE plan is mandatory when handling this substance.

Caption: Required Personal Protective Equipment workflow.

Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

All waste containing this compound must be treated as hazardous waste.[4]

References

An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt: Properties, Toxicology, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, barium cadmium salt, is a chemical compound with a history of industrial application, primarily as a stabilizer in plastics. However, its relevance to the scientific and biomedical research communities stems almost entirely from the toxicological properties of its cadmium component. This technical guide provides a comprehensive overview of the known synonyms, chemical and physical properties, and, most importantly, the toxicological profile of this compound, with a focus on the cellular and molecular mechanisms of cadmium toxicity. Detailed experimental protocols for assessing key toxicological endpoints are provided, and the intricate signaling pathways disrupted by cadmium are visually represented. This document serves as a critical resource for researchers in toxicology, environmental health, and drug development who may encounter or study the effects of heavy metal exposure.

Chemical Identity and Synonyms

This compound, is a metal salt of a fatty acid. Due to its mixed metal composition and its organic acid component, it is known by several names in scientific literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Citation |

| Common Name | This compound | [1] |

| Systematic Name | Dodecanoic acid, barium cadmium salt | [2][3] |

| Synonym | Barium cadmium laurate | [1][2][3] |

| Trade Name | Advastab BC 26 | [1][3] |

| CAS Number | 15337-60-7 | [1][2] |

| Molecular Formula | C12H24O2.xBa.xCd | [1][2][3] |

Physicochemical Properties

The physicochemical properties of this compound are important for understanding its environmental fate, transport, and potential routes of exposure.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 450.06 g/mol | [2][4] |

| Boiling Point | 296.1°C at 760 mmHg | [1] |

| Flash Point | 134.1°C | [1] |

Toxicological Profile

The toxicity of this compound is predominantly attributed to the presence of cadmium, a heavy metal with well-documented adverse health effects.[3] The laurate component is a common fatty acid and is not considered to be of significant toxicological concern in this context. The barium component also has its own toxicological profile, but the primary focus of research and regulatory concern for this mixed salt has been on the cadmium.[3]

Cadmium is classified as a human carcinogen and is known to exert a wide range of toxic effects on various organ systems.[3] The toxicity is considered to result entirely from the cadmium component.[3]

Table 3: Summary of Toxicological Endpoints for Cadmium Compounds

| Toxicological Endpoint | Effect | Citation |

| Acute Oral Toxicity (Rat LD50) | 107-327 mg/kg bw (for soluble cadmium salts) | [3] |

| Carcinogenicity | Classified as a human carcinogen (Group 1) by IARC | [3] |

| Genotoxicity | Induces chromosomal aberrations, micronuclei, and DNA strand breaks | [3] |

| Reproductive and Developmental Toxicity | May damage fertility and the unborn child | [4] |

| Target Organ Toxicity | Kidneys, bones, liver, and lungs | [3] |

Signaling Pathways Disrupted by Cadmium